3-Pentadecylcatechol

Übersicht

Beschreibung

3-Pentadecylcatechol is a naturally occurring compound found in the sap of the lacquer tree (Rhus verniciflua Stokes) and other Toxicodendron species. It is a derivative of urushiol, which is known for causing contact dermatitis. The compound has a molecular formula of C21H36O2 and a molecular weight of 320.51 g/mol . It has been studied for its various biological activities, including antioxidant, antimicrobial, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Pentadecylcatechol can be synthesized through the alkylation of catechol with pentadecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Pentadecylcatechol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in many biological processes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Nitrated and halogenated products.

Wissenschaftliche Forschungsanwendungen

Biochemical Interactions and Mechanisms

3-Pentadecylcatechol has been studied for its effects on mitochondrial function and cellular processes. Research indicates that this compound can inhibit respiration in mitochondria, suggesting its role in disrupting electron transport chains. Specifically, studies have shown that both the catecholic moiety and the aliphatic chain of this compound are essential for its inhibitory effects on electron flow within complex III of the mitochondrial inner membrane .

Table 1: Key Findings on Mitochondrial Effects

| Study | Findings |

|---|---|

| Inhibition of mitochondrial respiration; structural changes in mitochondria observed. | |

| Potential to inhibit Helicobacter pylori growth in vitro, indicating antibacterial properties. |

Antimicrobial Properties

The compound exhibits promising antimicrobial activity. In vitro assays have demonstrated that this compound inhibits the growth of Helicobacter pylori, a bacterium associated with various gastric diseases. This suggests potential therapeutic applications in treating infections caused by this pathogen .

Allergy Research

As a synthetic derivative of urushiol, this compound has been evaluated for its allergenic properties. Unlike traditional urushiol compounds, which are known to cause allergic reactions, this compound is considered non-allergenic . This characteristic makes it a candidate for use in environments where allergic reactions to urushiol are a concern.

Pharmaceutical Applications

Research indicates that this compound may enhance erythroid differentiation in K562 cells, a model for studying hematopoiesis. The compound appears to influence gene expression related to erythropoiesis by reducing DNA methylation levels . Such findings highlight its potential as a therapeutic agent in blood-related disorders.

Table 2: Pharmaceutical Potential

| Application Area | Description |

|---|---|

| Erythropoiesis | Enhances differentiation of K562 cells; reduces DNA methylation. |

| Antimicrobial | Inhibits Helicobacter pylori growth; potential for gastric disease treatment. |

| Non-Allergenic | Safer alternative to urushiol in sensitive populations. |

Industrial Applications

Beyond biomedical uses, this compound can be utilized in various industrial applications due to its adhesive properties inspired by natural mussel adhesion mechanisms. Its catecholic structure allows it to form strong bonds with various substrates, making it suitable for coatings and adhesives in biomedical devices .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Helicobacter pylori demonstrated significant inhibition of bacterial growth on nutrient agar plates. This research supports the potential for developing new antimicrobial treatments based on this compound.

Case Study 2: Erythroid Differentiation

In another study focusing on K562 cells, treatment with this compound resulted in increased hemoglobin accumulation and upregulation of erythroid-specific genes, suggesting its utility in treating conditions like anemia or other blood disorders .

Wirkmechanismus

The mechanism of action of 3-pentadecylcatechol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage.

Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis and death.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

3-Pentadecylcatechol is compared with other similar compounds, such as:

3-Pentylcatechol: A non-allergenic urushiol derivative with similar antimicrobial properties.

3-Heptadecylcatechol: Another urushiol derivative with a longer alkyl chain, exhibiting similar biological activities.

Uniqueness: this compound stands out due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Its unique properties make it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

3-Pentadecylcatechol (PDC), a derivative of urushiol, has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. This article explores the current understanding of PDC's biological activities, supported by relevant case studies and research findings.

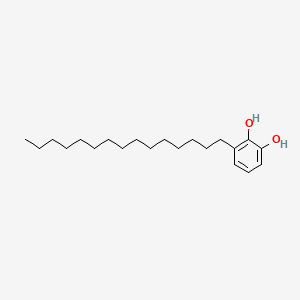

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chain, which contributes to its lipophilicity and interaction with biological membranes. Its molecular formula is and it has a molecular weight of 320.52 g/mol .

Absorption and Metabolism

A study examining the absorption and metabolism of PDC in Sprague-Dawley rats revealed that after oral administration (48 mg/kg), PDC was predominantly excreted in feces (89.4 ± 5.2%) with no significant detection in blood plasma or urine. This suggests limited systemic absorption, which may influence its therapeutic potential .

Antioxidant Activity

PDC exhibits notable antioxidant properties. In vitro assays have demonstrated that it possesses radical-scavenging activity superior to that of α-tocopherol (vitamin E). Additionally, PDC effectively inhibits lipid peroxidation in liposome membranes and rat blood plasma, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

Antimicrobial Activity

Research highlights PDC's antimicrobial effects, particularly against Helicobacter pylori. In an in vitro study, PDC inhibited the growth of H. pylori on nutrient agar plates. Furthermore, histological assessments in H. pylori-infected mice treated with PDC showed reduced inflammatory cell infiltration in gastric tissues compared to untreated controls . The inflammatory scores are summarized in the table below:

| Treatment Group | Inflammatory Score (0-3) |

|---|---|

| Control | 3 |

| H. pylori-infected | 3 |

| H. pylori + PDC (15 mg/kg) | 1 |

| H. pylori + PC (5 mg/kg) | 2 |

Anticancer Potential

PDC's anticancer properties are under investigation, particularly regarding its effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. However, further research is required to elucidate these mechanisms fully .

Case Studies and Research Findings

- Antioxidant Efficacy : A comparative study demonstrated that PDC's radical-scavenging capabilities were marginally higher than those of traditional antioxidants like α-tocopherol, suggesting its potential utility in formulations aimed at reducing oxidative damage .

- Inflammation Modulation : In animal models, PDC treatment resulted in significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β in gastric tissues infected with H. pylori, indicating its role in modulating inflammatory responses .

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that PDC can inhibit the proliferation of certain cancer cell lines; however, specific IC50 values remain to be established for various types of cancers .

Eigenschaften

IUPAC Name |

3-pentadecylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h15,17-18,22-23H,2-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTMTQZSOJMZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197714 | |

| Record name | 3-Pentadecylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-89-7 | |

| Record name | 3-Pentadecylcatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentadecylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentadecylcatechol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentadecylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URUSHIOL I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51M8X101ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.